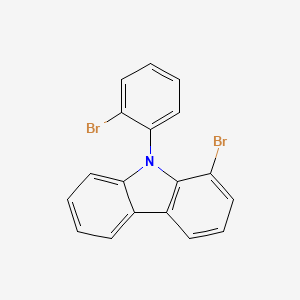

1-Bromo-9-(2-bromophenyl)-9H-Carbazole

Description

Overview of Carbazole (B46965) Derivatives in Contemporary Chemical Research

Carbazole and its derivatives have become foundational components in modern chemistry since the parent compound, 9H-carbazole, was first isolated from coal tar in 1872. nih.gov These compounds are recognized for their unique heterocyclic structure and versatile physicochemical properties. tandfonline.comnbinno.com The carbazole scaffold is present in numerous naturally occurring alkaloids and commercially significant drug molecules, demonstrating a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. nih.govresearchgate.netnih.gov

Beyond pharmaceuticals, carbazole derivatives are pivotal in materials science. nbinno.com Their excellent hole-transporting properties and high energy gap have made them indispensable in the development of organic optoelectronic materials. tandfonline.com Compounds like 4,4'-N,N'-dicarbazole biphenyl (B1667301) (CBP) and the polymer polyvinyl carbazole (PVK) are extensively studied for applications in organic light-emitting diodes (OLEDs) and solar cells. tandfonline.com The ability to introduce various functional groups at specific positions on the carbazole molecule allows for precise chemical modification, leading to novel structures with tailored properties for diverse applications, from plastics and pesticides to advanced polymer materials. tandfonline.com

Significance of N-Aryl Carbazole Frameworks in Advanced Functional Materials

The attachment of an aromatic (aryl) group to the nitrogen atom of the carbazole ring, creating an N-aryl carbazole framework, is a critical design strategy in the field of advanced functional materials. beilstein-journals.org This structural motif is particularly prominent in molecular electronics, where these compounds exhibit promising electroluminescent properties. beilstein-journals.org

N-aryl carbazoles serve as essential building blocks for materials used in OLEDs and organic photovoltaics (OPVs). nbinno.comnbinno.com Their key advantages include:

High Charge Mobility: The carbazole unit provides efficient hole transport, a crucial factor for the performance of optoelectronic devices. oled-intermediates.com

Thermal Stability: The rigid, aromatic nature of the framework imparts excellent thermal stability, which enhances the longevity and reliability of electronic devices. oled-intermediates.comosti.gov

For instance, 9-phenyl-9H-carbazole is a fundamental N-aryl structure used as a donor subunit in the synthesis of more complex functional materials. nih.gov The specific orientation of the N-phenyl ring relative to the carbazole plane influences the molecule's electronic conjugation and ultimately its material properties. nih.gov

Academic Rationale for Investigating Substituted Bromocarbazoles

The investigation of carbazole derivatives bearing bromine substituents, known as bromocarbazoles, is driven by their synthetic versatility. In organic chemistry, halogen atoms, particularly bromine, serve as highly effective functional "handles" for constructing more complex molecules through various cross-coupling reactions.

The academic rationale for focusing on bromocarbazoles includes:

Synthetic Intermediates: Brominated carbazoles are key intermediates for creating a vast array of carbazole derivatives. The carbon-bromine bond can be readily targeted in palladium-catalyzed reactions like the Suzuki, Heck, and Buchwald-Hartwig couplings. This allows for the precise introduction of new aryl, vinyl, or amino groups, enabling the construction of intricate molecular architectures. researchgate.net

Tuning Molecular Properties: The position and number of bromine atoms can be controlled, allowing for the systematic modification of the electronic and photophysical properties of the resulting molecules. For example, 1-Bromo-9H-carbazole and 9-(4-bromophenyl)-9H-carbazole are common starting materials for synthesizing hole-transport materials and host materials for OLEDs. nih.govchemicalbook.comrsc.org

Precursors for Advanced Materials: The target compound of this article, 1-Bromo-9-(2-bromophenyl)-9H-Carbazole, serves as a precursor for synthesizing sophisticated bipolar host materials. In one study, it was used to create carbazole/benzimidazole-based molecules for highly efficient phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs. acs.org The presence of two distinct bromine atoms at different positions (one on the carbazole ring and one on the N-phenyl group) offers the potential for sequential, site-selective functionalization to build complex, multifunctional materials.

In essence, the bromine atoms on the carbazole framework are not merely passive substituents; they are reactive sites that provide chemists with the tools to build next-generation functional organic materials with tailored properties.

Structure

3D Structure

Properties

Molecular Formula |

C18H11Br2N |

|---|---|

Molecular Weight |

401.1 g/mol |

IUPAC Name |

1-bromo-9-(2-bromophenyl)carbazole |

InChI |

InChI=1S/C18H11Br2N/c19-14-8-2-4-11-17(14)21-16-10-3-1-6-12(16)13-7-5-9-15(20)18(13)21/h1-11H |

InChI Key |

SZHDFSUTHCTSMG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2C4=CC=CC=C4Br)C(=CC=C3)Br |

Origin of Product |

United States |

Synthetic Methodologies for 1 Bromo 9 2 Bromophenyl 9h Carbazole and Analogous N Aryl Bromocarbazoles

Regioselective C-Bromination Strategies for N-Aryl Carbazole (B46965) Systems

Achieving regioselectivity in the bromination of the carbazole nucleus is critical for the synthesis of specific isomers. The electronic properties of the carbazole ring, influenced by the N-aryl substituent, dictate the positions most susceptible to electrophilic attack.

Direct Bromination using N-Bromosuccinimide (NBS) and Related Reagents

N-Bromosuccinimide (NBS) is the most widely employed reagent for the bromination of carbazoles due to its mild nature and high selectivity. wisdomlib.orgacs.org The reaction typically proceeds by treating the N-aryl carbazole substrate with NBS in a suitable solvent, such as acetonitrile (B52724) or dichloromethane. nih.gov The positions most susceptible to electrophilic attack on the carbazole ring are C3, C6, C1, and C8. Without specific directing groups, bromination often occurs at the C3 and C6 positions.

For instance, the direct bromination of carbazole itself with NBS in the presence of an iron trifluoromethanesulfonate (B1224126) catalyst can yield 1-bromocarbazole with high selectivity. chemicalbook.com A similar strategy can be applied to N-aryl systems, although the bulky N-aryl group can influence the regiochemical outcome. The synthesis of bromo-derivatives of tetrahydrocarbazole using NBS has been shown to be an effective method for producing precursors for medicinal chemistry applications. wisdomlib.org

Table 1: Examples of Direct Bromination of Carbazole Derivatives

| Starting Material | Brominating Agent | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Carbazole | NBS | Iron trifluoromethanesulfonate, Toluene, 20°C | 1-Bromo-9H-carbazole | 95% | chemicalbook.com |

| Tetrahydrocarbazole | NBS | Concentrated H₂SO₄ | 2,7-Dibromo-1,2,3,4-tetrahydrocarbazole | Good | wisdomlib.org |

| Compound 17 | NBS | MeCN, 60°C | Compound 22a | 92% | nih.gov |

Electrophilic and Radical Bromination Pathways

The bromination of aromatic systems like carbazole with NBS can proceed through two primary mechanisms: electrophilic and radical pathways. wisdomlib.org

Electrophilic Bromination : This is the most common pathway for aromatic compounds. nih.gov The reaction is often facilitated by a protic or Lewis acid, which polarizes the N-Br bond of NBS, generating a source of the electrophilic bromonium ion (Br⁺) or a strongly polarized complex. This electrophile then attacks the electron-rich carbazole ring, proceeding through a standard electrophilic aromatic substitution mechanism. The regioselectivity is governed by the electronic stabilization of the intermediate sigma complex, which is typically favored at the 3 and 6 positions due to effective resonance stabilization from the nitrogen atom. researchgate.net Using NBS with concentrated sulfuric acid is a method that proceeds via an electrophilic pathway. wisdomlib.org

Radical Bromination : While less common for the carbazole nucleus itself, radical pathways can be initiated using NBS in the presence of a radical initiator (like benzoyl peroxide) or under photochemical conditions. wisdomlib.org This pathway is more typically associated with the bromination of benzylic or allylic positions. However, it can be employed for certain carbazole derivatives, such as in the bromination of 6-bromo-tetrahydrocarbazole to yield 2,6-dibromo-1,2,3,4-tetrahydrocarbazole. wisdomlib.org

Atroposelective Bromination of N-Arylcarbazoles

N-Arylcarbazoles with bulky groups on the N-aryl ring can exhibit hindered rotation around the C-N single bond, leading to the existence of stable, non-interconverting rotational isomers known as atropisomers. The selective synthesis of one of these enantiomers is a significant challenge in asymmetric synthesis. Atroposelective bromination introduces a bromine atom in a stereocontrolled manner, desymmetrizing a prochiral N-arylcarbazole to create an axially chiral product.

This is often achieved using chiral catalysts that create a chiral environment around the substrate. nih.gov For example, chiral phosphoric acids and peptide-based catalysts have been developed for the atroposelective halogenation of various biaryl systems. researchgate.netmdpi.com These catalysts typically interact with the substrate through hydrogen bonding or other non-covalent interactions, directing the brominating agent (e.g., NBS) to one face of the molecule. mdpi.com High-valent palladium catalysis has also been employed for the atroposelective C-H bromination of biaryls, yielding versatile chiral building blocks with excellent stereoselectivity. nih.gov Rhodium(II)-catalyzed N-H bond insertion has also been shown to provide access to axially chiral N-arylindolocarbazoles. researchgate.net

Table 2: Catalytic Systems for Atroposelective Halogenation

| Substrate Type | Catalyst Type | Halogen Source | Key Feature | Reference |

|---|---|---|---|---|

| N-Aryl Quinoids | Chiral Phosphoric Acid | NBS | Atroposelective electrophilic halogenation | researchgate.net |

| 3-Arylquinazolin-4(3H)-ones | β-turn Peptide | NBS | Pharmaceutically relevant scaffolds | mdpi.com |

| Biaryls | High-Valent Palladium | NBS | C-H activation, high enantioselectivity | nih.gov |

N-Arylation Protocols for Carbazole Derivatives

The formation of the C-N bond between the carbazole nitrogen and the aryl ring is a cornerstone of synthesizing N-aryl carbazoles. Modern organic synthesis relies predominantly on transition-metal-catalyzed cross-coupling reactions to achieve this transformation efficiently.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination, Suzuki-Miyaura Reaction)

Palladium catalysis offers powerful and versatile methods for C-N and C-C bond formation, enabling the synthesis of complex N-aryl carbazoles.

Buchwald-Hartwig Amination : This reaction has become one of the most direct and effective methods for N-arylation. nih.govacs.org It involves the coupling of the N-H bond of a carbazole (or a substituted carbazole like 1-bromocarbazole) with an aryl halide (such as 1-bromo-2-iodobenzene). The catalytic system typically consists of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a sterically hindered phosphine (B1218219) ligand (e.g., XPhos, RuPhos, or terphenyl phosphines), in the presence of a strong base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃). acs.orgbeilstein-journals.org This method is valued for its broad substrate scope and functional group tolerance, allowing for the synthesis of a wide variety of N-aryl carbazoles in good to excellent yields. acs.orgnih.gov

Suzuki-Miyaura Reaction : Primarily known for C-C bond formation, the Suzuki-Miyaura reaction can be strategically incorporated into the synthesis of N-aryl carbazoles. beilstein-journals.orgrsc.org One common approach is to first construct a 2-amino-2'-nitrobiphenyl intermediate via a Suzuki coupling of a substituted 2-bromonitrobenzene with an appropriate arylboronic acid. This intermediate can then undergo a Cadogan reductive cyclization, where reduction of the nitro group is followed by intramolecular cyclization to form the carbazole ring system. Alternatively, a pre-formed N-aryl carbazole bearing a halide or boronic acid can undergo further functionalization via Suzuki coupling to build more complex structures. rsc.org

Table 3: Palladium-Catalyzed Synthesis of N-Aryl Carbazoles

| Reaction Type | Carbazole Component | Aryl Component | Catalyst System | Base | Yield | Reference |

|---|---|---|---|---|---|---|

| Buchwald-Hartwig | Carbazole | Aryl Triflates | Pd(OAc)₂ / Ligand | Cs₂CO₃ | Good to Excellent | rsc.org |

| Buchwald-Hartwig | Carbazole | Cyclic Diaryliodonium Salts | Pd(OAc)₂ | - | Up to 71% | beilstein-journals.org |

| Buchwald-Hartwig | Heterocyclic Amines | Aryl Bromides | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Good | nih.gov |

| Suzuki Coupling | 3-Bromobenzoic acid methyl ester | Bis(pinacolato)diboron | PdCl₂(PPh₃)₂ | KOAc | 82% |

Copper-Catalyzed C-N Cross-Coupling Reactions (e.g., Ullmann-type)

The Ullmann condensation is the classic method for N-arylation, involving the reaction of an amine with an aryl halide in the presence of copper. organic-chemistry.org While traditional Ullmann reactions required harsh conditions (high temperatures and stoichiometric copper), modern protocols have significantly improved the reaction's scope and practicality.

Contemporary Ullmann-type reactions often use catalytic amounts of a copper(I) salt, such as copper(I) iodide (CuI) or copper(I) chloride (CuCl), in combination with a ligand. researchgate.netsemanticscholar.org Ligands such as L-proline, diamines, or β-diketones can accelerate the reaction, allowing it to proceed at lower temperatures and with greater efficiency. semanticscholar.org For example, the N-arylation of carbazole with aryl chlorides has been achieved using a Cu₂O catalyst with N,N′-bis(thiophene-2-ylmethyl)oxalamide as a ligand. researchgate.net These improved methods provide a valuable and often more economical alternative to palladium-catalyzed systems for the synthesis of N-aryl carbazoles. nih.gov Visible light has also been used to mediate Ullmann-type C-N coupling reactions under mild conditions using a combination of a photocatalyst and a copper salt. acs.org

Table 4: Copper-Catalyzed N-Arylation of Carbazoles

| Carbazole Component | Aryl Component | Catalyst System | Base/Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| Carbazole | Aryl Chlorides | Cu₂O / N,N′-bis(thiophene-2-ylmethyl)oxalamide | Cs₂CO₃ / DMSO/MeCN | 140 °C | Good to Excellent | researchgate.net |

| Carbazole | 2-Bromopyridine Derivatives | CuCl / 1-methyl-imidazole | t-BuOLi | - | - | semanticscholar.org |

| Carbazole | 1,4-Dibromobenzene | CuSO₄·5H₂O | K₂CO₃ | 250 °C | 41% | nih.gov |

Base-Promoted Nucleophilic Aromatic Substitution (SNAr)

Base-promoted Nucleophilic Aromatic Substitution (SNAr) presents a viable, transition-metal-free method for the N-arylation of carbazoles and indoles. mdpi.com This reaction typically involves the use of a strong base in a polar aprotic solvent to facilitate the coupling of an NH-containing heterocycle with an activated aryl halide.

For the synthesis of N-aryl bromocarbazoles, this method would involve the reaction of a bromo-substituted carbazole with an activated haloarene. For instance, 1-bromocarbazole could be N-arylated with an electron-deficient aryl halide in the presence of a base like potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) (DMSO). mdpi.com The electron-withdrawing groups on the aryl halide facilitate the nucleophilic attack by the carbazolyl anion. While this method is effective for electron-deficient aryl halides, its applicability for the synthesis of 1-Bromo-9-(2-bromophenyl)-9H-Carbazole, which involves a non-activated aryl bromide, can be challenging.

| Reactant 1 | Reactant 2 | Base/Solvent | Product | Yield (%) | Reference |

| 3-Methylindole | 1,2-Dichlorobenzene | KOH/DMSO | 1-(2-Chlorophenyl)-3-methylindole | 25 | mdpi.com |

| Carbazole | 1-Chloro-4-nitrobenzene | KOH/DMSO | 9-(4-Nitrophenyl)-9H-carbazole | Good | mdpi.com |

| Carbazole | 1-Fluoro-2,4-dinitrobenzene | KOH/DMSO | 9-(2,4-Dinitrophenyl)-9H-carbazole | High | mdpi.com |

Intramolecular Cyclization and Annulation Approaches

Intramolecular cyclization and annulation strategies are powerful tools for constructing the carbazole core, often with a high degree of control over the substitution pattern.

C-N Bond Formation via Photostimulated SRN1 Reactions

Photostimulated SRN1 (Substitution Radical-Nucleophilic Unimolecular) reactions offer a transition-metal-free pathway for intramolecular C-N bond formation to yield carbazoles. This method has not been specifically reported for this compound, but the general mechanism involves the formation of a radical anion intermediate from a suitably substituted precursor, such as a 2-amino-2'-halobiphenyl derivative.

The reaction is initiated by photoinduced electron transfer to the haloarene, which then fragments to an aryl radical. This radical subsequently undergoes intramolecular cyclization via attack on the amino group, followed by rearomatization to form the carbazole ring. The applicability of this method would depend on the synthesis of the requisite 2-amino-2'-halobiphenyl precursor bearing the desired bromo substituents.

Lewis Acid-Mediated Cyclizations (e.g., Friedel-Crafts Arylation, Cascade Domino Reactions)

Lewis acid-mediated cyclizations provide a versatile approach to carbazole synthesis. nih.govrsc.org These reactions can proceed through various mechanisms, including Friedel-Crafts-type alkylations and cascade domino reactions. nih.govbgu.ac.il For instance, a one-pot synthesis of aryl-fused carbazoles can be achieved through a Lewis acid-catalyzed cascade involving Friedel-Crafts alkylation, electrocyclization, and aromatization. bgu.ac.il

In the context of this compound, a potential strategy could involve the Lewis acid-catalyzed reaction of a suitably substituted indole (B1671886) derivative with an aryl or heteroaryl component. For example, ZnBr2 has been used to mediate the intramolecular cyclization of nitro compounds to form indolocarbazoles. rsc.org The choice of Lewis acid and reaction conditions is crucial for controlling the regioselectivity and achieving high yields. rsc.orgresearchgate.netnih.gov

| Lewis Acid | Reactants | Product | Yield (%) | Reference |

| FeCl3 | Bromo-methylindole and veratrole | Annulated carbazole | 69 | rsc.org |

| ZnBr2 | Nitro compound precursor | Indolocarbazole derivative | 85-91 | rsc.org |

Palladium-Catalyzed C-H Functionalization and C-N Bond Formation

Palladium-catalyzed reactions are among the most powerful and widely used methods for the synthesis of carbazoles. nih.govnih.gov These methods often involve tandem C-H functionalization and C-N bond formation, allowing for the direct construction of the carbazole ring from readily available starting materials. nih.gov

A common strategy involves the intramolecular cyclization of N-aryl-2-haloanilines or related precursors. For the synthesis of this compound, a plausible route would be the palladium-catalyzed intramolecular C-H arylation of a suitably substituted N,N-diaryl amine. mdpi.comsemanticscholar.org This approach offers high regioselectivity and functional group tolerance. organic-chemistry.org The catalyst system, typically consisting of a palladium source (e.g., Pd(OAc)2) and a ligand, is critical for the efficiency of the reaction. mdpi.comresearchgate.net

| Catalyst/Ligand | Reactants | Product | Yield (%) | Reference |

| Pd(OAc)2/Xantphos | Cyclic iodonium (B1229267) salt and aniline | N-arylcarbazole | up to 71 | beilstein-journals.org |

| PdNPs/BC | Anilines and 1,2-dihaloarenes | Substituted carbazoles | - | mdpi.comsemanticscholar.org |

Diels-Alder Reactions for Carbazole Ring Construction

The Diels-Alder reaction provides a powerful tool for the construction of the carbocyclic framework of carbazoles. metu.edu.trmetu.edu.tr This [4+2] cycloaddition reaction typically involves an indole-based diene and a suitable dienophile. metu.edu.trmetu.edu.tr Subsequent aromatization of the resulting tetrahydrocarbazole intermediate yields the final carbazole product. nih.gov

For the synthesis of brominated carbazoles, this strategy could employ a bromo-substituted indole derivative as the starting material for the diene synthesis. metu.edu.trmetu.edu.tr For example, dienes derived from 5-bromo or 7-bromoindoles have been utilized in Diels-Alder reactions with various dienophiles to produce functionalized carbazoles. metu.edu.trmetu.edu.tr The reaction conditions, including the choice of catalyst, solvent, and temperature, can be optimized to achieve high yields of the desired cycloadducts. nih.govnih.govresearchgate.net

| Diene | Dienophile | Conditions | Product | Reference |

| Indole-based diene | N-methylmaleimide | Optimized catalytic conditions | Functionalized carbazole | metu.edu.trmetu.edu.tr |

| 3-Vinylindole | Chalcone | p-TsOH, DDQ, MeCN | Polyfunctionalized carbazole | nih.gov |

Emerging Synthetic Techniques and Catalytic Systems

The field of carbazole synthesis continues to evolve with the development of novel synthetic techniques and more efficient catalytic systems. rsc.orgorganic-chemistry.org Recent advances include the use of microwave-assisted synthesis to reduce reaction times and improve yields. mdpi.comsemanticscholar.org Green chemistry approaches, such as the use of recoverable and reusable catalysts like palladium nanoparticles supported on biochar (PdNPs/BC), are also gaining prominence. mdpi.comsemanticscholar.org

Furthermore, metal-free synthetic strategies are being explored as sustainable alternatives to traditional metal-catalyzed methods. organic-chemistry.org These can involve formal [2+2+2] annulations of indoles with other components under the promotion of reagents like NH4I. organic-chemistry.org The development of new catalytic systems, including those based on earth-abundant metals, and the exploration of novel reaction pathways are expected to further expand the toolbox for the synthesis of complex carbazole derivatives like this compound.

Solid-State Coupling Reactions

The synthesis of N-aryl carbazoles, including brominated derivatives, has been effectively achieved through mechanochemistry, specifically using high-temperature ball-milling techniques. This solid-state approach presents a significant advancement over traditional solution-based methods by offering a simple, rapid, and efficient pathway that minimizes the use of large quantities of organic solvents. researchgate.net

The palladium-catalyzed solid-state C-N cross-coupling of carbazoles with various aryl halides can be conducted in the air, enhancing its practicality and appeal for industrial applications. researchgate.net Research has shown that this method is particularly effective for the cross-coupling of poorly soluble aryl halides with large polyaromatic structures, which are often unreactive under conventional solution-based conditions. researchgate.net

Key to the success of this technique is the identification of optimal reaction parameters. Intensive investigations have highlighted the efficacy of the air-stable ligand tri(1-adamantyl)phosphine in achieving high efficiency in these solid-state coupling reactions. The protocol's robustness is demonstrated by its applicability to gram-scale synthesis without the need for solvents, positioning it as a sustainable alternative for producing N-arylcarbazole derivatives. researchgate.net The reactions typically proceed to completion quickly, with many affording high yields of the desired arylboronates, which are versatile synthetic intermediates. researchgate.net

| Reactants | Catalyst System | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|

| Carbazoles and Aryl Halides | Palladium Catalyst | High-Temperature Ball-Milling | Good to Excellent | researchgate.net |

| Aryl Halides and Bis(pinacolato)diboron | Palladium Catalyst | Ball-Milling, 10 minutes | High | researchgate.net |

Nanomaterial-Supported Catalysis (e.g., Pd-Cu@rGO)

The use of nanomaterials as catalyst supports represents a frontier in chemical synthesis, offering enhanced catalytic activity, stability, and recyclability. For the synthesis of conjugated carbazole derivatives, bimetallic Palladium-Copper (Pd-Cu) nanoparticles immobilized on reduced graphene oxide (rGO) sheets have proven to be a highly effective catalytic system. rsc.org

The Pd-Cu@rGO catalyst is typically synthesized via a one-pot wet chemical process, using a reducing agent such as ascorbic acid. rsc.org Characterization through techniques like X-ray diffraction, scanning electron microscopy (SEM), and transmission electron microscopy (TEM) confirms the structure and morphology of the nanoparticles, which have an average diameter in the nanometer range (e.g., 3.8 ± 1.2 nm). rsc.org

This heterogeneous catalyst facilitates Suzuki-Miyaura cross-coupling reactions between N-protected-bromo-carbazoles and a variety of aryl or heteroaryl boronic acids to produce N-protected-aryl/heteroaryl carbazoles. Comparative studies have demonstrated the superior performance of the bimetallic Pd-Cu@rGO catalyst over its monometallic (Pd@rGO) and other bimetallic (Pd-Ni@rGO) counterparts, achieving yields of up to 98%. rsc.org The enhanced catalytic efficiency is attributed to the electronic structure modification resulting from the Pd-Cu ensemble on the rgo support. rsc.org

A significant advantage of the Pd-Cu@rGO catalyst is its excellent recyclability. It can be recovered and reused for multiple cycles (e.g., up to five times) without a noticeable decline in its catalytic effectiveness, making it a cost-effective and environmentally friendly option. rsc.org

| Catalyst | Reaction Type | Substrates | Maximum Yield | Recyclability | Reference |

|---|---|---|---|---|---|

| Pd-Cu@rGO | Suzuki-Miyaura Cross-Coupling | N-protected-3-bromo-carbazoles and Aryl/Heteroaryl boronic acids | 98% | Up to 5 times | rsc.org |

| Pd@rGO | Suzuki-Miyaura Cross-Coupling | N-protected-3-bromo-carbazoles and Aryl/Heteroaryl boronic acids | Lower than Pd-Cu@rGO | Not specified | rsc.org |

| Pd-Ni@rGO | Suzuki-Miyaura Cross-Coupling | N-protected-3-bromo-carbazoles and Aryl/Heteroaryl boronic acids | Lower than Pd-Cu@rGO | Not specified | rsc.org |

Structural Characterization and Elucidation of 1 Bromo 9 2 Bromophenyl 9h Carbazole Analogues

Vibrational and Resonance Spectroscopic Analysis

Spectroscopic methods are indispensable for confirming the molecular structure of brominated carbazole (B46965) derivatives. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the chemical environment of atoms and the nature of chemical bonds within the molecule.

Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the carbon-hydrogen framework of organic molecules. For carbazole analogues, ¹H and ¹³C NMR spectra provide definitive evidence for the substitution patterns on the aromatic rings.

In the ¹H NMR spectrum of the analogue 3-bromo-9-ethyl-9H-carbazole , distinct signals are observed for the aromatic protons. For example, the proton at the 1-position appears as a doublet at δ 8.10 ppm, while other aromatic protons resonate between δ 7.16 and 7.63 ppm. scienceopen.com The ethyl group attached to the nitrogen atom gives rise to a quartet at δ 4.37 ppm for the methylene (B1212753) (CH₂) protons and a triplet at δ 1.45 ppm for the methyl (CH₃) protons, confirming the N-alkylation. scienceopen.com

The chemical shifts and multiplicities in ¹H NMR are crucial for assigning specific protons. For instance, the downfield shift of the proton at position 1 in 3-bromo-9-ethyl-9H-carbazole is characteristic of its proximity to the carbazole nitrogen and the influence of the fused ring system. scienceopen.com Similarly, ¹³C NMR spectroscopy provides insights into the carbon skeleton, with aromatic carbons typically appearing in the δ 108–141 ppm range. The presence of bromine and nitrogen atoms influences the chemical shifts of adjacent carbons, aiding in the complete structural assignment.

Table 1: Representative ¹H NMR Data for a Brominated Carbazole Analogue

| Compound Name | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 3-Bromo-9-ethyl-9H-carbazole | H-1 | 8.10 | d | 7.7 |

| H-8 | 7.63 | d | 2.5 | |

| H-5 | 7.49 | ddd | 8.2, 7.1, 1.1 | |

| H-4 | 7.42 | d | 8.2 | |

| H-6 | 7.35 | d | 8.7 | |

| H-7 | 7.22-7.25 | m | - | |

| H-2 | 7.16 | dd | 8.8, 2.5 | |

| N-CH₂ | 4.37 | q | 7.3 | |

| CH₃ | 1.45 | t | 7.3 |

Data sourced from a study on 3-Bromo-9-ethyl-9H-carbazole. scienceopen.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. In brominated carbazole analogues, the IR spectrum is characterized by several key absorption bands.

The spectra of halogen-substituted carbazoles show characteristic vibrations for the aromatic C-H bonds, aromatic C=C bonds, and the C-Br bond. nih.gov Aromatic C-H stretching vibrations typically appear in the region of 3000–3100 cm⁻¹. The stretching vibrations of the C=C bonds within the aromatic rings are observed in the 1450–1600 cm⁻¹ range. researchgate.net The presence of the C-N bond in the carbazole ring system also gives rise to characteristic stretching bands. A crucial absorption for bromo-substituted analogues is the C-Br stretching vibration, which is typically found in the lower wavenumber region of the spectrum, often between 500 and 650 cm⁻¹. researchgate.net

Table 2: Characteristic IR Absorption Bands for Brominated Carbazole Analogues

| Vibrational Mode | Wavenumber Range (cm⁻¹) | Functional Group |

| Aromatic C-H Stretch | 3000 - 3100 | Ar-H |

| Aromatic C=C Stretch | 1450 - 1600 | Ar C=C |

| C-N Stretch | 1249 - 1355 | Ar-N |

| C-Br Stretch | 500 - 650 | Ar-Br |

Data derived from studies on various carbazole derivatives. nih.govresearchgate.net

Mass Spectrometric Techniques (e.g., ESI-MS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. Techniques such as Electrospray Ionization (ESI) and High-Resolution Mass Spectrometry (HRMS) are particularly valuable for the structural analysis of carbazole derivatives. nih.govresearchgate.net

The mass spectrum of a brominated compound is distinguished by a characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively). whitman.edu Consequently, a molecule containing one bromine atom, such as 1-bromo-9-phenyl-9H-carbazole (C₁₈H₁₂BrN), will exhibit two peaks in its mass spectrum for the molecular ion: M⁺ and (M+2)⁺, with nearly equal intensities. sigmaaldrich.comlibretexts.org For a compound with two bromine atoms, like the target molecule 1-bromo-9-(2-bromophenyl)-9H-carbazole, the molecular ion region would show a characteristic pattern of three peaks: M⁺, (M+2)⁺, and (M+4)⁺, with an approximate intensity ratio of 1:2:1.

HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula. nih.gov For example, the HRMS-ESI analysis of a carbazole derivative can confirm its calculated molecular formula by matching the experimental mass to the theoretical mass with a high degree of precision. nih.gov Fragmentation patterns observed in the mass spectrum provide further structural information, revealing stable fragments formed by the cleavage of specific bonds within the molecular ion. libretexts.orgchemguide.co.ukmiamioh.edu

Table 3: Isotopic Pattern for Brominated Carbazole Analogues

| Compound | Molecular Formula | Number of Bromine Atoms | Expected Molecular Ion Peaks | Approximate Intensity Ratio |

| 1-Bromo-9-phenyl-9H-carbazole | C₁₈H₁₂BrN | 1 | M⁺, (M+2)⁺ | 1:1 |

| This compound | C₁₈H₁₁Br₂N | 2 | M⁺, (M+2)⁺, (M+4)⁺ | 1:2:1 |

X-ray Crystallography for Molecular and Supramolecular Structures

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions in the solid state.

Studies on analogues like 9-(4-bromophenyl)-9H-carbazole have provided detailed insights into the molecular geometry. nih.govresearchgate.net The crystal structure of this compound reveals that the 4-bromophenyl ring is significantly twisted with respect to the plane of the carbazole moiety, with a dihedral angle of 49.87 (5)°. nih.govresearchgate.net The carbazole ring system itself is nearly planar. nih.gov This torsional angle is a critical parameter as it influences the degree of electronic conjugation between the two aromatic systems, which in turn affects the material's photophysical properties.

The analysis of the crystal packing shows how molecules arrange themselves in the crystal lattice, often through weak intermolecular forces like C-H···π interactions, which can form complex two- or three-dimensional networks. nih.gov

Table 4: Selected Crystallographic Data for 9-(4-Bromophenyl)-9H-carbazole

| Parameter | Value |

| Molecular Formula | C₁₈H₁₂BrN |

| Molecular Weight | 322.2 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.4137 (3) |

| b (Å) | 20.1179 (7) |

| c (Å) | 8.6346 (3) |

| β (°) | 108.5322 (14) |

| Volume (ų) | 1385.76 (8) |

| Dihedral Angle (Carbazole/Phenyl) | 49.87 (5)° |

Data obtained from single-crystal X-ray diffraction analysis. nih.gov

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. This experimental data is compared with the theoretically calculated percentages based on the proposed molecular formula to verify the purity and elemental composition of the synthesized compound.

For a given analogue, such as a carbazole derivative with a known formula, the calculated percentages of C, H, and N are derived from the atomic weights of the constituent elements and the molecular formula. The experimentally determined values should fall within a narrow margin of error (typically ±0.4%) of the calculated values to confirm the compound's identity and purity. This technique is often one of the final checks to ensure that the correct product has been synthesized before further characterization or use.

Table 5: Example of Elemental Analysis Data for a Carbazole Analogue

| Compound | Molecular Formula | Analysis | % Carbon | % Hydrogen | % Nitrogen |

| 9-(4-Bromophenyl)-9H-carbazole | C₁₈H₁₂BrN | Calculated | 67.10 | 3.75 | 4.35 |

| Found | (Varies by synthesis) | (Varies by synthesis) | (Varies by synthesis) |

Calculated values based on the molecular formula. Found values are determined experimentally.

Spectroscopic and Photophysical Investigations of Brominated N Aryl Carbazole Systems

Electronic Absorption Spectroscopy (UV-Vis)

The electronic absorption spectra of N-aryl carbazole (B46965) systems are typically characterized by multiple bands corresponding to different electronic transitions. In solution at room temperature, these compounds generally exhibit strong absorption bands in the ultraviolet region. These absorptions are primarily attributed to π→π* transitions localized on the carbazole moiety and intramolecular charge transfer (ICT) transitions.

The π→π* transitions, which are characteristic of the conjugated carbazole ring system, typically appear at higher energies (shorter wavelengths, ≈290 nm) beilstein-journals.org. A second, lower-energy absorption band (≈340 nm) is often assigned to an intramolecular charge transfer process, where electron density moves from the electron-donating carbazole unit to the N-aryl ring upon photoexcitation beilstein-journals.org.

The degree of bromination and the position of the bromine atoms can influence these absorption bands. For instance, in some carbazole-based D–π–A dyes, the introduction of bromine atoms at the 1 and 8 positions of the carbazole core leads to a blueshift (a shift to shorter wavelengths) in the UV-Vis absorption spectra rsc.org. This effect is often attributed to an increase in the dihedral angle between the carbazole donor and the acceptor moiety, which reduces the planarity and electronic conjugation of the molecule rsc.org.

Table 1: Typical Electronic Transitions in Brominated N-Aryl Carbazole Systems

| Transition Type | Approximate Wavelength (λ_max) | Description |

|---|---|---|

| π→π* | ~290 nm | Localized transition within the conjugated carbazole ring system. beilstein-journals.org |

Fluorescence Spectroscopy

Fluorescence is the radiative decay from the lowest singlet excited state (S₁) to the ground state (S₀). In brominated N-aryl carbazoles, the characteristics of this emission are heavily dictated by the presence of the bromine atoms.

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The fluorescence lifetime (τf) is the average time the molecule spends in the excited state before returning to the ground state researchgate.net. These two parameters are intrinsically linked to the radiative (k_r) and non-radiative (k_nr) decay rates of the excited state.

For brominated N-aryl carbazoles, fluorescence is often an inefficient process, resulting in low quantum yields. This is a direct consequence of the "heavy-atom effect" introduced by bromine. The presence of the heavy bromine atom enhances spin-orbit coupling, which significantly promotes the rate of intersystem crossing (ISC)—the non-radiative transition from the singlet excited state (S₁) to the triplet excited state (T₁). Because the rate of ISC becomes much faster and more competitive, the fluorescence pathway is largely bypassed, leading to a quenched fluorescence intensity and a low Φf. This efficient population of the triplet state is, however, a critical prerequisite for the strong phosphorescence observed in these systems.

Table 2: General Fluorescence Properties of Brominated N-Aryl Carbazole Systems

| Property | Typical Observation | Rationale |

|---|---|---|

| Fluorescence Quantum Yield (Φf) | Low | The heavy-atom effect of bromine enhances intersystem crossing, which outcompetes fluorescence. |

The Stokes shift is the difference in energy (or wavelength) between the positions of the band maxima of the absorption and emission spectra of the same electronic transition. In donor-acceptor molecules like brominated N-aryl carbazoles, large Stokes shifts are often observed, particularly in polar solvents.

This phenomenon is closely linked to solvatochromism—the change in the color of a substance when it is dissolved in different solvents. A pronounced positive solvatochromism, where the emission peak shifts to longer wavelengths (red-shifts) as the solvent polarity increases, is a key indicator of an excited state that is more polar than the ground state mdpi.com. This behavior is characteristic of molecules that undergo intramolecular charge transfer (ICT) upon excitation um.esrsc.org. The highly polar ICT excited state is stabilized to a greater extent by polar solvent molecules, which lowers its energy and results in a red-shifted emission. This solvent-dependent stabilization leads to variable and often large Stokes shifts researchgate.net.

The concept of an ICT state is central to understanding the photophysics of N-aryl carbazoles. In this donor-acceptor framework, the carbazole moiety acts as the electron donor and the N-aryl group serves as the electron acceptor. Upon absorption of light, an electron is promoted from the highest occupied molecular orbital (HOMO), which is typically localized on the carbazole donor, to the lowest unoccupied molecular orbital (LUMO), often localized on the aryl acceptor.

The formation and nature of this ICT state are highly dependent on the molecular geometry, particularly the dihedral (twist) angle between the carbazole and N-phenyl planes nih.gov. The substitution pattern plays a critical role; for the target compound 1-Bromo-9-(2-bromophenyl)-9H-Carbazole, the ortho-bromo substituent on the phenyl ring is expected to induce significant steric hindrance, forcing a large twist angle. This twisted geometry can facilitate charge separation in the excited state, leading to a more pronounced ICT character rsc.org. This contrasts with meta and para isomers, which may adopt more planar conformations researchgate.netkaust.edu.sa. The resulting ICT state is characterized by a large dipole moment, which is responsible for the strong solvatochromic effects observed in these systems mdpi.com.

Phosphorescence Spectroscopy

Phosphorescence is the radiative decay from the lowest triplet excited state (T₁) to the ground state (S₀). This process is spin-forbidden, which generally results in much longer emission lifetimes compared to fluorescence.

Brominated N-aryl carbazoles are particularly well-suited for phosphorescence. The heavy-atom effect of bromine not only facilitates the population of the T₁ state via intersystem crossing but also enhances the rate of radiative decay from the T₁ state back to the ground state, making the spin-forbidden phosphorescence process more probable.

Many bromophenyl-carbazole derivatives are known to exhibit efficient and persistent room-temperature phosphorescence (pRTP) in the solid state frontiersin.org. For example, studies on related halobenzonitrile-carbazole compounds containing a bromophenyl unit have identified dual-emissive properties. This includes a phosphorescence band from a charge-transfer state appearing around 500 nm with a lifetime of up to 22 milliseconds, and a highly resolved pRTP emission from a locally excited state on the carbazole moiety at 552 nm, with a much longer lifetime of 0.2 seconds researchgate.net.

A closely related compound, 9-(3-bromophenyl)-9H-carbazole, has been shown to demonstrate pRTP with a lifetime of 0.24 seconds and a total photoluminescence quantum yield of 7% frontiersin.orgresearchgate.net. This robust phosphorescence is a hallmark of this class of materials, stemming directly from the influence of the bromine substituent on the excited-state decay kinetics.

Table 3: Phosphorescence Properties of Representative Bromophenyl-Carbazole Systems

| Compound/System | Emission Peak (λ_p) | Phosphorescence Lifetime (τ_p) | Quantum Yield (PLQY) | Notes |

|---|---|---|---|---|

| Halobenzonitrile-carbazole with bromo-phenyl unit | ~500 nm (CT state) | ~22 ms | - | Dual luminescence observed in crystalline powder. researchgate.net |

| Halobenzonitrile-carbazole with bromo-phenyl unit | 552 nm (LE state) | 0.2 s | Up to 20% | Persistent room-temperature phosphorescence (pRTP). researchgate.net |

Triplet Energy Levels and Heavy Atom Effects on Intersystem Crossing

The photophysical properties of N-aryl carbazole systems are fundamentally governed by the nature of their excited states. Carbazole-based molecules are known for their characteristically high triplet energies (ET), often in the range of 2.9–3.0 eV, which makes them suitable as host materials in phosphorescent organic light-emitting diodes. researchgate.net The transition from the lowest excited singlet state (S₁) to the lowest triplet state (T₁) is a critical process known as intersystem crossing (ISC). In most organic molecules, this process is spin-forbidden, leading to low efficiency. However, the introduction of heavy atoms, such as bromine, can dramatically enhance the rate of intersystem crossing.

This phenomenon, known as the internal heavy atom effect, arises from increased spin-orbit coupling (SOC), which mixes the singlet and triplet states and relaxes the spin selection rules. nih.gov For a molecule like this compound, the presence of two bromine atoms is expected to result in a highly efficient population of the triplet state following photoexcitation.

The efficiency of the heavy atom effect is strongly dependent on the position of the heavy atom relative to the chromophore. Studies on various mono-brominated 9-phenylcarbazole (B72232) derivatives have shown that the ISC rate increases significantly when the bromine atom is positioned directly on the carbazole core, as compared to the peripheral N-phenyl ring. Even on the phenyl ring, the effect is more pronounced when the bromine atom is closer to the carbazole moiety (ortho > meta > para).

In the case of this compound, one bromine atom is located at the 1-position of the carbazole ring, and the other is at the 2'-position of the N-phenyl ring. This combination of direct substitution on the primary chromophore (carbazole) and an ortho-substitution on the phenyl ring suggests that the ISC process would be exceptionally rapid. This enhanced ISC leads to a significant decrease in fluorescence quantum yield (Φf) and a corresponding increase in the phosphorescence quantum yield (Φp) at low temperatures. acs.org For instance, functionalization of 1,3-bis(N-carbazolyl)benzene (mCP) with five bromine atoms reduces the fluorescence quantum yield from 73% to just 0.8%, while the phosphorescence quantum yield increases from 27% to 99.2%. acs.org

| Compound | Number of Br Atoms | Fluorescence Quantum Yield (Φf) | Phosphorescence Quantum Yield (Φp) | Intersystem Crossing Rate (kISC) (s⁻¹) |

|---|---|---|---|---|

| mCP | 0 | 73% | 27% | 5.0 x 10⁷ |

| mCP-Br5 | 5 | 0.8% | 99.2% | 1.5 x 10¹⁰ |

Influence of Substituents and Conformational Changes on Photophysical Properties

The photophysical properties of 9-phenylcarbazole systems are highly sensitive to their three-dimensional structure, particularly the dihedral angle between the carbazole and N-phenyl moieties. This angle dictates the extent of π-conjugation between the two aromatic systems, which in turn influences the absorption and emission characteristics.

In this compound, the substituents at the 1- and 2'-positions introduce significant steric hindrance. The bromine atom at the 2'- (ortho) position of the phenyl ring forces a large dihedral angle, likely greater than the approximately 50° observed in 9-(4-bromophenyl)-9H-carbazole. nih.gov This pronounced twisting electronically decouples the carbazole and bromophenyl units. nih.gov As a result, the molecule's absorption spectrum is expected to resemble a superposition of the spectra of its constituent parts (a 1-bromocarbazole and a 1,2-dibromobenzene) rather than that of a single, extended conjugated system. This decoupling typically leads to a blue-shift in the lowest energy absorption band compared to more planar analogues.

The electronic nature of the bromo-substituents also plays a role. Halogens are inductively electron-withdrawing, which can lower the energy of the highest occupied molecular orbital (HOMO). Concurrently, their lone pairs can participate in resonance, acting as weak π-donors, which can raise the HOMO energy. acs.org In brominated carbazoles, the lone pairs of the bromine atoms can contribute to the resonance system, increasing the electronic density in the HOMO and resulting in a red-shift of the absorption and emission spectra compared to the unsubstituted parent compound. acs.org

The interplay between the sterically-induced conformational twist and the electronic effects of the bromine atoms ultimately defines the photophysical profile of this compound. The dominant effect of the severe twist is the disruption of conjugation, leading to localized excited states, while the bromine atoms primarily serve to dramatically accelerate intersystem crossing to the triplet manifold.

| Compound | Substituent Position | Typical Dihedral Angle | Effect on π-Conjugation |

|---|---|---|---|

| 9-phenylcarbazole | Unsubstituted | ~50-60° | Partial |

| 9-(4-bromophenyl)-9H-carbazole | para (4') | ~50° nih.gov | Partial |

| 9-(2-bromophenyl)-9H-carbazole (moiety) | ortho (2') | >70° (estimated) | Strongly Disrupted |

Electrochemical Behavior and Redox Properties of Brominated N Aryl Carbazoles

Cyclic Voltammetry (CV) Studies

Cyclic voltammetry is a pivotal technique for investigating the redox properties of carbazole (B46965) derivatives. It provides critical information on oxidation potentials, the stability of oxidized species, and the feasibility of processes like electropolymerization.

The electrochemical oxidation of N-substituted carbazoles typically initiates with a one-electron transfer from the nitrogen-containing ring system to form a cation radical. The stability and subsequent reaction pathway of this radical are highly dependent on the substitution pattern on the carbazole ring.

For N-aryl carbazoles that are unsubstituted at the 3- and 6-positions, the initial oxidation to a cation radical is often followed by a rapid dimerization reaction. ntu.edu.twsci-hub.se The cation radicals couple at the electron-rich 3- and 6-positions to form a 3,3'-bicarbazyl dimer. mdpi.com This dimer is typically more easily oxidized than the original monomer, leading to a complex multi-step redox behavior observed in cyclic voltammograms. sci-hub.se The general mechanism begins with the oxidation of the carbazole monomer to form a cation radical, which then couples with another radical, followed by proton loss to form a neutral dimer. mdpi.com

In the case of 1-Bromo-9-(2-bromophenyl)-9H-carbazole , the molecule has unsubstituted positions at C3, C6, and C8, which are susceptible to oxidative coupling. The presence of the electron-withdrawing bromine atom on the carbazole ring is expected to increase the oxidation potential compared to an unsubstituted N-aryl carbazole. This effect has been demonstrated in related compounds; for instance, 3,6-dibromo-9-phenylcarbazole (B1311984) shows an oxidation potential (E₁/₂) of +1.53 V, which is significantly higher than that of 9-phenylcarbazole (B72232) (+1.23 V). ntu.edu.tw The initial oxidation of this compound would form a cation radical, which is expected to decay rapidly through ring-ring coupling pathways, similar to other N-aryl derivatives. sci-hub.se

| Compound | Substituents | Oxidation Potential (E₁/₂ vs. Ag/AgCl) | Redox Behavior |

|---|---|---|---|

| 9-Phenylcarbazole | None | +1.23 V | Reversible redox couple |

| 3,6-Dibromo-9-phenylcarbazole | Br at C3, C6 | +1.53 V | Reversible redox couple |

Cyclic voltammetry is instrumental in estimating the frontier molecular orbital energy levels—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy level can be calculated from the onset oxidation potential (Eₒₓ) obtained from the CV scan. The LUMO level can then be determined by adding the optical band gap (E₉), obtained from the onset of the UV-Vis absorption spectrum, to the HOMO energy value.

The relationship is often expressed using empirical formulas, with the ferrocene/ferrocenium (Fc/Fc⁺) couple as a common external standard:

HOMO (eV) = -[Eₒₓ (vs Fc/Fc⁺) + 4.8]

LUMO (eV) = HOMO + E₉

For carbazole-based donor-acceptor-donor compounds, the HOMO levels are primarily associated with the electron-donating carbazole units, while the LUMO levels are influenced by the acceptor moiety. nankai.edu.cn The introduction of electron-withdrawing groups like bromine tends to lower the HOMO level, which can enhance the stability of the material. ntu.edu.tw The HOMO-LUMO gap is a crucial parameter that dictates the optical and electronic properties of the material.

| Compound Structure | Onset Oxidation Potential (Eₒₓ vs SCE) | HOMO (eV) | Optical Band Gap (E₉, eV) | LUMO (eV) |

|---|---|---|---|---|

| Carbazole-phenyl-anthracene-phenyl-carbazole | 1.17 V | -5.57 | 2.95 | -2.62 |

| Carbazole-phenylethynyl-anthracene-phenylethynyl-carbazole | 1.21 V | -5.61 | 2.67 | -2.94 |

| Carbazole-phenyl-benzothiadiazole-phenyl-carbazole | 1.15 V | -5.55 | 2.88 | -2.67 |

| Carbazole-phenylethynyl-benzothiadiazole-phenylethynyl-carbazole | 1.17 V | -5.57 | 2.40 | -3.17 |

Spectroelectrochemical Analysis of Oxidized Species

Spectroelectrochemistry combines electrochemical and spectroscopic techniques to study the properties of electrochemically generated species. When N-aryl carbazoles are oxidized to their cation radical form, they exhibit distinct changes in their absorption spectra.

Upon oxidation, the initial absorption bands in the UV region, corresponding to the neutral carbazole, decrease in intensity. Simultaneously, new, broad absorption bands appear at longer wavelengths, typically in the visible and near-infrared (NIR) regions. For oxidized 9-phenylcarbazole derivatives, these new bands are often observed in the 550 to 900 nm range. ntu.edu.tw These absorptions are characteristic of the carbazole cation radical and provide direct evidence of its formation. ntu.edu.tw This behavior is responsible for the electrochromic properties of many carbazole-based polymers, where the material changes color upon the application of an electrical potential. rsc.orgresearchgate.net

Electropolymerization and Formation of Conductive Films

Carbazole derivatives with unsubstituted 3- and 6-positions can undergo electropolymerization to form conductive polymer films on an electrode surface. mdpi.com The process is initiated by the electrochemical oxidation of the monomer to form cation radicals. These radicals then couple, predominantly at the C3 and C6 positions, to create dimers, oligomers, and ultimately a cross-linked polymer film. mdpi.comnih.gov

For This compound , the presence of unsubstituted C3, C6, and C8 positions makes it a viable candidate for electropolymerization. The process would involve repeated cycling of the potential to continuously generate cation radicals at the electrode surface. As the polymer film grows, new redox peaks corresponding to the oxidation and reduction of the polymer itself appear in the cyclic voltammogram. mdpi.com The resulting polycarbazole film is electroactive and can be reversibly switched between its neutral (insulating) and oxidized (conductive) states. The properties of the film, such as its color, conductivity, and morphology, are influenced by the specific monomer structure and the conditions of electropolymerization. rsc.org

Charge Transport Characteristics in Carbazole-Based Materials

Carbazole and its derivatives are well-known for their excellent hole-transporting properties, making them a cornerstone for materials used in organic electronics. rug.nl The nitrogen atom in the carbazole ring is electron-rich, which facilitates the transport of positive charge carriers (holes). The charge transport in these materials occurs via a "hopping" mechanism, where holes move between adjacent carbazole moieties in the solid state.

The efficiency of charge transport, often quantified by hole mobility, is influenced by several factors, including molecular packing, film morphology, and the electronic coupling between molecules. The introduction of bulky N-aryl groups, such as the 2-bromophenyl group in This compound , can affect the intermolecular arrangement and, consequently, the charge transport characteristics. While bulky groups can sometimes hinder the close packing required for efficient hopping, they can also improve the solubility and film-forming properties of the material. Polymers derived from carbazoles are widely used as hole-transport layers (HTLs) in devices to facilitate the efficient injection and movement of holes from the anode to the emissive or active layer.

Computational Chemistry and Theoretical Studies of 1 Bromo 9 2 Bromophenyl 9h Carbazole

Quantum Chemical Calculations (e.g., DFT, Semi-Empirical Methods)

Quantum chemical calculations are pivotal in understanding the fundamental properties of 1-Bromo-9-(2-bromophenyl)-9H-Carbazole at the molecular level. Density Functional Theory (DFT) is a particularly powerful tool for this purpose, offering a balance between computational cost and accuracy. Methods like B3LYP, often paired with basis sets such as 6-311G(d,p), are commonly employed to investigate the geometry, electronic structure, and reactivity of halogenated carbazole (B46965) systems. researchgate.netresearchgate.net

Geometry Optimization and Conformational Analysis

The three-dimensional structure of this compound is crucial to its electronic properties. The molecule consists of a planar carbazole unit bonded to a 2-bromophenyl group at the nitrogen atom. Due to steric hindrance between the hydrogen atoms on the carbazole ring and the bromine atom on the ortho-position of the phenyl ring, a non-planar conformation is expected.

Geometry optimization using DFT would determine the most stable conformer by minimizing the molecule's energy. The key parameter in its conformation is the dihedral angle between the plane of the carbazole core and the plane of the 2-bromophenyl ring. In the analogous compound, 9-(4-bromophenyl)-9H-carbazole, where the bromine is in the less sterically demanding para-position, X-ray crystallography has shown this dihedral angle to be approximately 49.87°. nih.govresearchgate.net For the target molecule, the ortho-position of the bromine atom is anticipated to induce significantly greater steric repulsion, leading to a much larger dihedral angle. This increased twisting is expected to reduce the π-conjugation between the two aromatic systems.

| Property | Predicted Value/Characteristic | Basis of Prediction |

| Conformation | Non-planar | Steric hindrance from ortho-bromo group |

| Dihedral Angle | > 50° | Comparison with 9-(4-bromophenyl)-9H-carbazole (~49.9°) nih.govresearchgate.net |

| Carbazole Core | Remains largely planar | Rigidity of the fused ring system nih.gov |

Electronic Structure and Orbital Analysis (e.g., HOMO/LUMO Spatial Distribution)

The electronic properties of this compound are defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: The carbazole moiety is a well-known electron-donating group. nankai.edu.cn Therefore, the HOMO is predicted to be predominantly localized on the electron-rich carbazole ring system. This orbital's energy level is indicative of the molecule's ability to donate an electron. Arylation at the 9-position is known to lower the HOMO energy level compared to unsubstituted carbazole, enhancing its stability. nankai.edu.cn

LUMO: The 2-bromophenyl group, due to the electronegativity of the bromine atom, acts as an electron-accepting moiety. Consequently, the LUMO is expected to have significant electron density distributed over this bromophenyl ring, as well as parts of the carbazole core. The energy of the LUMO reflects the molecule's electron-accepting capability.

Energy Gap: The presence of two electron-withdrawing bromine atoms is expected to stabilize both the HOMO and LUMO levels. The resulting HOMO-LUMO energy gap is predicted to be relatively large, a characteristic often sought in host materials for organic light-emitting diodes (OLEDs). The separation in the spatial distribution of the HOMO and LUMO suggests that the lowest energy electronic transition will have some charge-transfer character. nankai.edu.cn

| Orbital | Predicted Spatial Distribution | Influencing Factors |

| HOMO | Primarily on the carbazole core | Electron-donating nature of carbazole nankai.edu.cn |

| LUMO | Distributed across the 2-bromophenyl ring and carbazole | Electron-withdrawing nature of the bromophenyl group |

| HOMO-LUMO Gap | Expected to be large | Stabilization from two bromine atoms; reduced conjugation from twisting |

Prediction of Spectroscopic Parameters (e.g., Oscillator Strengths, Transition Dipoles, Wavelengths)

Time-Dependent Density Functional Theory (TD-DFT) is the standard computational method for predicting the UV-Visible absorption spectrum of organic molecules. By calculating the energies of electronic excitations from the ground state to various excited states, TD-DFT can provide key spectroscopic parameters.

For this compound, the calculations would likely show that the lowest energy absorption bands correspond to π-π* transitions. The primary transition of interest would be from the HOMO to the LUMO. The TD-DFT output provides:

Excitation Wavelengths: The energy difference between the ground and excited state, which corresponds to the position of the absorption peak.

Oscillator Strengths (f): A dimensionless quantity that represents the intensity of the electronic transition. A higher oscillator strength indicates a stronger absorption.

Transition Dipole Moments: A vector quantity that describes the change in dipole moment during the transition, related to the selection rules for the absorption of light.

The HOMO-LUMO transition is expected to have a significant oscillator strength and would likely possess some intramolecular charge transfer (ICT) character, given the spatial separation of the orbitals.

Reaction Pathway and Mechanism Elucidation

Computational chemistry can be used to elucidate the most plausible synthetic routes for this compound. The most common method for forming the C-N bond in such structures is a metal-catalyzed cross-coupling reaction, such as the Ullmann condensation or Buchwald-Hartwig amination. nih.govorganic-chemistry.org

The reaction would involve coupling 1-bromo-9H-carbazole with a suitable ortho-dihalogenated benzene, such as 1,2-dibromobenzene (B107964) or 1-bromo-2-iodobenzene, in the presence of a copper or palladium catalyst. nih.govrsc.org DFT calculations can model this process by:

Determining the structures of all reactants, intermediates, and transition states along the reaction coordinate.

Calculating the activation energies for each step (e.g., oxidative addition, reductive elimination).

These theoretical studies can help optimize reaction conditions by providing a deeper understanding of the catalytic cycle and identifying the rate-determining step.

Molecular Modeling and Simulation Approaches

Beyond single-molecule quantum calculations, molecular modeling and simulation techniques can predict the bulk properties and behavior of this compound.

Molecular Dynamics (MD): MD simulations could be used to model the condensed-phase behavior of the compound. For applications in organic electronics, this would involve simulating an ensemble of molecules to predict the morphology of amorphous thin films. Such simulations provide insight into molecular packing, orientation, and intermolecular interactions, which are critical for charge transport properties.

Quantitative Structure-Activity Relationship (QSAR): While more common for drug design, QSAR models could theoretically be developed if a series of related carbazole derivatives were synthesized and their properties (e.g., photophysical or electronic) measured. nih.gov These models correlate molecular descriptors (calculated from the structure) with observed activity.

Molecular Docking: In the context of materials science, docking is less common. However, if the molecule were to be studied for its interaction with a surface or within a host-guest system, docking simulations could predict preferential binding geometries. nih.gov

Theoretical Studies on Charge Transfer Processes

The electronic structure of this compound, with its distinct electron-donating (carbazole) and electron-accepting (bromophenyl) units, makes it a candidate for studying intramolecular charge transfer (ICT). nankai.edu.cn

Upon photoexcitation, an electron is promoted from the HOMO to the LUMO. Given the spatial separation of these orbitals, this process results in a net movement of electron density from the carbazole core toward the bromophenyl ring. This creates an excited state with a larger dipole moment than the ground state.

Theoretical studies can quantify this charge transfer by:

Analyzing the electron density difference between the ground and excited states.

Calculating the charge on different fragments of the molecule (e.g., the carbazole unit and the bromophenyl unit) in both states.

Evaluating how the degree of charge transfer is affected by the torsional angle between the two rings. A more perpendicular arrangement would decrease orbital overlap and likely reduce the efficiency of ICT. rjonco.com

Understanding these ICT processes is vital for designing molecules for applications in optoelectronics, such as sensors or emitters that utilize charge-transfer states.

Intermolecular Interactions and Crystal Engineering of Brominated Carbazole Scaffolds

Analysis of Molecular Packing Patterns in Single Crystals

The analysis of single-crystal X-ray diffraction data provides the most definitive insight into the three-dimensional arrangement of molecules in the solid state. For brominated N-phenylcarbazole derivatives, a common feature is a significant twist between the carbazole (B46965) unit and the N-phenyl ring.

In the closely related isomer, 9-(4-bromophenyl)-9H-carbazole, the 4-bromophenyl ring is inclined to the mean plane of the carbazole moiety by a dihedral angle of 49.87 (5)°. nih.govresearchgate.net This pronounced non-planar conformation is a critical determinant of its crystal packing. The substantial twist between the aromatic systems prevents the close, face-to-face arrangement required for significant π-π stacking interactions. nih.govresearchgate.net Consequently, the molecules organize into distinct layers, forming a corrugated two-dimensional network. nih.govresearchgate.net Molecules within the crystal stack along the rsc.org crystallographic direction, linked primarily by C—H⋯π interactions rather than direct π-orbital overlap. nih.govresearchgate.net This type of packing is common among substituted carbazoles where steric hindrance from substituents prevents planar aggregation.

Table 1: Crystallographic Data for the Isomer 9-(4-Bromophenyl)-9H-carbazole

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₈H₁₂BrN |

| Formula Weight | 322.2 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.4137 (3) |

| b (Å) | 20.1179 (7) |

| c (Å) | 8.6346 (3) |

| β (°) | 108.5322 (14) |

| Volume (ų) | 1385.76 (8) |

| Z | 4 |

Data sourced from Kautny et al., 2014. nih.gov

Non-Covalent Interactions within Crystalline Architectures

The molecular packing observed in brominated carbazoles is the result of a combination of directional and non-directional non-covalent forces. These include halogen bonds, hydrogen bonds, π-interactions, and other van der Waals contacts.

As previously mentioned, the significant dihedral angle between the carbazole and bromophenyl rings in N-phenylcarbazole analogues typically precludes effective π-π stacking. nih.govresearchgate.net The crystal packing in these systems is often dominated by weaker, yet collectively significant, C—H···π interactions. nih.govresearchgate.net These interactions, where a hydrogen atom bonded to a carbon atom interacts with the electron cloud of a nearby aromatic ring, are a form of weak hydrogen bonding. In 9-(4-bromophenyl)-9H-carbazole, these contacts are the primary force linking molecules into a cohesive three-dimensional structure. nih.govresearchgate.net In other carbazole derivatives that lack bulky N-substituents, N-H···π interactions can be a dominant feature. rsc.org

Hirshfeld Surface Analysis and Computational Modeling of Interaction Energies

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govnih.gov The Hirshfeld surface of a molecule is generated based on the electron distribution of the molecule and its neighbors, partitioning the crystal space. By mapping properties like the normalized contact distance (d_norm) onto this surface, regions of significant intermolecular contact can be identified; red spots on a d_norm map indicate contacts shorter than the sum of van der Waals radii. nih.govnih.gov

Table 2: Representative Hirshfeld Surface Contact Contributions for a Brominated Heterocycle

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 48.1 |

| H···Br/Br···H | 15.0 |

| H···O/O···H | 12.8 |

| H···C/C···H | 6.0 |

| H···N/N···H | 5.8 |

| C···C | 3.7 |

| C···Br/Br···C | 3.5 |

Data is representative, based on analysis of 6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridine. nih.gov

Complementing this analysis, computational modeling using methods like Density Functional Theory (DFT) allows for the calculation of interaction energies between molecular pairs. nih.govuho.ac.id This provides a quantitative measure of the strength of the interactions (e.g., π-stacking vs. hydrogen bonding) that stabilize the crystal lattice. nih.gov

Impact of Substituents on Aggregation Properties and Crystal Growth

The nature and position of substituents on the carbazole scaffold have a profound impact on molecular aggregation and crystal growth. Chemical substitution is a primary tool for tuning the molecular packing motifs of organic semiconductors. rsc.org

For example, the introduction of bulky substituents, such as the bromophenyl group at the N9 position, forces a non-planar molecular geometry. This steric hindrance can suppress undesirable π-π aggregation, which is often linked to fluorescence quenching in the solid state. rsc.org Studies on carbazole-based dyes have shown that bromination can enhance the non-planarity of the molecules, leading to decreased dye aggregation and improved performance in certain applications. rsc.org

Furthermore, the electronic nature of substituents can alter intermolecular forces. Electron-withdrawing groups, like bromine, can modify the electrostatic potential of the molecule, influencing interactions with neighboring molecules and shifting redox potentials. ntu.edu.tw The choice of substituent can even shift the packing motif entirely, for instance, from a herringbone arrangement to a more favorable one-dimensional π-π stacking arrangement, by altering the balance of intermolecular forces. rsc.org Therefore, the specific substitution pattern of two bromine atoms in 1-Bromo-9-(2-bromophenyl)-9H-Carbazole is expected to dictate a unique crystal packing driven by a combination of steric demands and specific halogen-involved non-covalent interactions.

Advanced Materials Science Applications of Brominated N Aryl Carbazoles

Organic Light-Emitting Diodes (OLEDs)

Carbazole (B46965) derivatives are a cornerstone in OLED technology, prized for their high triplet energy, good hole-transporting capabilities, and excellent thermal stability. mdpi.comoled-intermediates.commdpi.com The specific substitution pattern of 1-Bromo-9-(2-bromophenyl)-9H-Carbazole makes it a valuable precursor for creating complex molecules that serve multiple functions within the OLED architecture, from light emission to charge transport.

Emitters (Fluorescent, Phosphorescent, Thermally Activated Delayed Fluorescence - TADF)

While this compound itself is not typically employed as a primary emitter, its derivatives are integral to the design of advanced emissive materials. The carbazole core is known to be a component of efficient blue fluorescent emitters and is a fundamental unit in constructing host materials for phosphorescent and TADF emitters. mdpi.comresearchgate.net The rigid structure of the carbazole unit, combined with the steric hindrance introduced by the ortho-bromophenyl group, can be exploited to control intermolecular interactions and prevent aggregation-caused quenching in the solid state. This is a crucial strategy for maintaining high photoluminescence quantum yields in the final emitter molecules. Furthermore, the high triplet energy of the carbazole moiety makes it a suitable building block for hosts that can efficiently facilitate energy transfer to phosphorescent or TADF dopants. acs.org

Host Materials for Emitters

The role of a host material is to provide a matrix for the emissive dopant, facilitating charge transport and enabling efficient energy transfer to the emitter. Carbazole-based molecules are frequently used as host materials due to their high triplet energy levels. acs.orgnih.gov

A key application of a related isomer, 9-(2-bromophenyl)-9H-carbazole, is as a precursor in the synthesis of bipolar host materials. acs.org For instance, it is used to create o-CbzBiz, a molecule that integrates a hole-transporting carbazole unit with an electron-transporting benzimidazole (B57391) moiety. acs.orgnih.gov The twisted structure resulting from the ortho-linkage hampers π-electron conjugation, leading to high triplet energy (2.66 eV), which is essential for hosting green and blue phosphorescent and TADF emitters. acs.org This high triplet energy prevents the back-transfer of energy from the emitter to the host, ensuring high device efficiency. acs.org The bipolar nature of o-CbzBiz, derived from its carbazole and benzimidazole components, helps to balance charge transport within the emitting layer, leading to a wider recombination zone and reduced efficiency roll-off at high brightness. nih.gov

The performance of OLEDs using hosts derived from the 9-(2-bromophenyl)-9H-carbazole scaffold is notable. When o-CbzBiz is used as the host for the green TADF emitter 4CzIPN, the resulting device achieves a maximum external quantum efficiency (EQE) of 16.7%. nih.gov This demonstrates the effectiveness of using this brominated carbazole derivative as a foundational block for high-performance host materials.

| Parameter | Value | Reference |

|---|---|---|

| Host Material | o-CbzBiz | nih.gov |

| Emitter (Dopant) | 4CzIPN | nih.gov |

| Maximum External Quantum Efficiency (EQE) | 16.7% | nih.gov |

| Host Triplet Energy | 2.66 eV | acs.org |

Hole-Transporting Materials and Charge Injection Layers

The electron-rich nature of the carbazole ring system makes its derivatives excellent candidates for hole-transporting materials (HTMs). mdpi.comoled-intermediates.com They exhibit high hole mobility and form stable amorphous films, which are critical for efficient and long-lasting OLEDs. nih.gov The incorporation of bulky groups, such as the N-linked bromophenyl substituent in this compound, is a common design strategy to enhance the morphological stability of the thin films by preventing crystallization. nih.gov

Enhancement of Thermal and Morphological Stability in Devices

Thermal and morphological stability are paramount for the operational lifetime of OLED devices, as Joule heating during operation can lead to the degradation of the organic layers. nih.gov Carbazole derivatives are known for their high structural rigidity and thermal stability. researchgate.net The introduction of bulky and sterically hindering groups, a key feature of the this compound structure, is a proven method for increasing the glass transition temperature (Tg) of the resulting materials. nih.gov A high Tg prevents the amorphous organic film from crystallizing or deforming at elevated operating temperatures, thus preserving the integrity of the layer interfaces and maintaining device performance over time. nih.gov The rigid N-aryl carbazole framework contributes significantly to creating materials with high thermal decomposition temperatures and stable morphologies, which are essential for fabricating durable and reliable OLEDs. researchgate.net

Organic Photovoltaics (OPVs) and Solar Cells

In the realm of solar energy, carbazole derivatives have been extensively explored as donor materials and hole-transporting materials in various photovoltaic technologies due to their excellent charge-transport properties and tunable energy levels. nih.govnih.gov

Dye-Sensitized Solar Cells (DSSCs) and Perovskite Solar Cells

In both DSSCs and perovskite solar cells (PSCs), the hole-transporting material (HTM) plays a crucial role in extracting holes from the light-absorbing layer (dye or perovskite) and transporting them to the electrode, while simultaneously blocking electrons to prevent charge recombination. nih.gov Carbazole-based compounds are among the most promising classes of HTMs. nih.govrsc.org

The strategic bromination of carbazole-based dyes and HTMs offers significant advantages. Research has shown that introducing bromine atoms can increase the non-planarity of the molecule. nih.gov This increased steric hindrance effectively suppresses the tendency of the molecules to aggregate on the semiconductor surface (e.g., TiO₂ in DSSCs). nih.gov Reduced aggregation is beneficial as it allows for more efficient electron injection from the dye to the semiconductor and can lead to longer excited-state lifetimes, providing more time for charge migration to occur. nih.gov